Glipalamide - 37598-94-0

Glipalamide

Catalog Number: EVT-438478
CAS Number: 37598-94-0
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glipalamide is a second-generation sulfonamide derivative with antihyperglycemic activity. Like other sulfonylureas, glipalamide exerts extra-pancreatic activity, such as increased binding of insulin to insulin receptors on adipocytes.
Overview

Glipalamide is a compound belonging to the class of sulfonylureas, which are primarily used as antidiabetic agents. It is structurally related to glipizide, another well-known sulfonylurea, and functions by stimulating insulin release from pancreatic beta cells. This mechanism makes it effective in managing blood glucose levels in individuals with type 2 diabetes. The classification of glipalamide falls under the category of oral hypoglycemic agents, specifically sulfonylureas, which are recognized for their ability to enhance insulin secretion and improve glycemic control.

Source and Classification

Glipalamide is synthesized from various chemical precursors, often involving modifications of existing sulfonylurea structures. The classification of glipalamide as a sulfonylurea indicates its role in diabetes management through insulinotropic effects. Sulfonylureas are typically divided into first-generation and second-generation agents, with glipalamide being a second-generation compound known for its improved efficacy and reduced side effects compared to its predecessors.

Synthesis Analysis

Methods and Technical Details

The synthesis of glipalamide generally involves several key steps that can be categorized into the following methods:

  1. Condensation Reactions: Glipalamide can be synthesized through condensation reactions between appropriate sulfonamide derivatives and isocyanates or other reactive carbonyl compounds.
  2. Modification of Existing Compounds: Existing sulfonylureas may serve as starting materials, where specific functional groups are modified or replaced to yield glipalamide.
  3. Use of Catalysts: Catalysts such as bases or acids may be employed to facilitate the reaction conditions, enhancing the yield and purity of the final product.

Technical details regarding reaction conditions (e.g., temperature, solvent choice) play a crucial role in optimizing the synthesis process. For example, reactions may be conducted under reflux conditions in polar solvents like dimethylformamide or ethanol.

Molecular Structure Analysis

Structure and Data

The molecular structure of glipalamide can be represented by its chemical formula C21H26N5O4SC_{21}H_{26}N_5O_4S. The structural analysis reveals a complex arrangement that includes:

  • A sulfonyl group (SO2-SO_2)
  • An amide linkage
  • A hydrophobic tail which enhances its pharmacological properties.

Data obtained from techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the integrity and purity of synthesized glipalamide.

Chemical Reactions Analysis

Reactions and Technical Details

Glipalamide undergoes several chemical reactions that are essential for its functionality:

  1. Hydrolysis: In biological systems, glipalamide may undergo hydrolysis to yield active metabolites.
  2. Reactions with Enzymes: The compound interacts with various enzymes involved in glucose metabolism, particularly those associated with insulin signaling pathways.
  3. Stability Studies: Understanding the stability of glipalamide under different pH and temperature conditions is critical for its formulation as a pharmaceutical agent.

Technical details regarding these reactions can be elucidated through kinetic studies and spectroscopic analysis.

Mechanism of Action

Process and Data

The mechanism of action of glipalamide primarily involves:

  • Insulin Release: Glipalamide binds to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels, which stimulates insulin secretion.
  • Inhibition of Hepatic Glucose Production: It also decreases glucose output from the liver by modulating glucagon levels.
  • Improvement in Insulin Sensitivity: By enhancing peripheral tissue sensitivity to insulin, glipalamide contributes to better glucose uptake.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of glipalamide include:

  • Melting Point: Approximately 208°C
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability under acidic conditions but may degrade under highly alkaline environments.
  • Reactivity with nucleophiles due to the presence of the electrophilic carbonyl group in the amide linkage.

Relevant data from stability studies confirm that glipalamide retains efficacy over extended periods when stored under recommended conditions.

Applications

Scientific Uses

Glipalamide's primary application lies within pharmacology as an antidiabetic agent. Its effectiveness in managing type 2 diabetes makes it valuable in clinical settings. Additionally, ongoing research explores potential uses in combination therapies with other antidiabetic drugs to enhance therapeutic outcomes. Furthermore, studies are investigating its role in modulating metabolic pathways beyond glucose metabolism, which may lead to broader applications in metabolic syndrome management.

Introduction to Glipizide in Diabetes Management

Glipizide remains a cornerstone oral antihyperglycemic agent for managing type 2 diabetes mellitus (T2DM), operating through insulin secretion potentiation. As a second-generation sulfonylurea, it offers improved potency and pharmacokinetics over earlier therapies. This section examines its development, pharmacological classification, and contemporary role in global treatment frameworks, adhering strictly to the specified scope while excluding dosage and safety information.

Historical Development and Approval of Glipizide

Glipizide emerged during a transformative period in diabetes pharmacology. Patented in 1969, it represented an advancement over first-generation sulfonylureas like tolbutamide and chlorpropamide. The drug’s development capitalized on molecular modifications to enhance beta-cell specificity and reduce extra-pancreatic effects. Following extensive clinical trials demonstrating efficacy in glycemic control, glipizide gained FDA approval in 1984 under the brand name Glucotrol® [1] [10]. This approval positioned it among early second-generation sulfonylureas alongside glyburide (glibenclamide), expanding therapeutic options during a period when metformin was not yet widely available in the United States [2].

The molecule’s optimization focused on its pyrazine-carboxamide structure, which conferred higher potency per-milligram compared to predecessors. Post-approval real-world use rapidly established glipizide as a preferred sulfonylurea due to its predictable absorption and lower hypoglycemia risk than glyburide [3] [6]. The subsequent introduction of extended-release formulations (Glucotrol XL®) in 1994 further enhanced its clinical utility by providing once-daily dosing and smoother pharmacokinetics [10].

Table: Historical Milestones in Glipizide Development

YearEventSignificance
1969Initial Patent FiledMolecular optimization completed
1984FDA Approval (Immediate-Release)First US market authorization
1994Extended-Release Formulation (Glucotrol XL®)Enabled once-daily dosing
2005Inclusion in WHO Essential Medicines ListGlobal therapeutic recognition

Classification Within Sulfonylurea Pharmacological Agents

Glipizide belongs to the second-generation sulfonylurea class, distinguished from first-generation agents by its non-arylalkyl side chain (pyrazine-carboxamide) and enhanced binding affinity to pancreatic beta-cell receptors. Chemically designated as N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide, its structure facilitates greater potency at lower doses (2.5–20 mg daily) compared to first-generation sulfonylureas like tolbutamide, which required doses up to 500 mg [6] [10].

Pharmacodynamically, glipizide binds selectively to sulfonylurea receptor 1 (SUR1) subunits of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This binding induces channel closure, membrane depolarization, calcium influx, and ultimately insulin exocytosis [1] [6]. Unlike glyburide, glipizide demonstrates minimal binding to cardiac SUR2A receptors, theoretically reducing cardiovascular effects [5]. Its classification features include:

  • High Selectivity: 98-99% plasma protein binding, primarily to albumin
  • Metabolic Profile: Hepatic hydroxylation to inactive metabolites (contrasting with glyburide’s active metabolites)
  • Excretion: Renal (80%) and fecal (20%) elimination routes [10]

Table: Pharmacokinetic Differentiation from Other Sulfonylureas

ParameterGlipizideGlyburideGliclazide
GenerationSecondSecondSecond
Bioavailability100% (IR); 90% (XR)60-70%~97%
Active MetabolitesNoneYes (Moderate Activity)None
Half-life (hrs)2-55-1610-12
Renal ExcretionPrimaryPrimaryPartial

Role in Global Type 2 Diabetes Mellitus (T2DM) Treatment Guidelines

Glipizide maintains a significant position in international T2DM guidelines as both monotherapy and combination agent, though its positioning varies by region and comorbidities. According to the American Diabetes Association (ADA) Standards of Care, it remains a viable second-line option after metformin failure, particularly where cost constraints limit newer agents [4] [7]. The 2024 ADA guidelines note sulfonylureas (including glipizide) provide potent HbA1c reduction (1.0–2.0%) at low cost, though with higher hypoglycemia risk than DPP-4 inhibitors or SGLT2 inhibitors [4].

Consensus recommendations from Africa, Asia, and the Middle East explicitly endorse modern sulfonylureas like glipizide and gliclazide MR as preferred agents due to their superior safety profiles over older variants. Key guideline roles include:

  • Stepwise Therapy: Positioned as add-on to metformin before insulin initiation
  • Combination Regimens: Validated with metformin, DPP-4 inhibitors, and basal insulin
  • Special Populations: Considered in elderly patients (with caveats) and resource-limited settings [5] [7]

The Primary Care Diabetes Europe (PCDE) 2024 guidelines highlight glipizide’s utility when rapid glycemic control is needed in symptomatic hyperglycemia, though they recommend newer agents with cardio-renal benefits for patients with established cardiovascular disease or chronic kidney disease [7]. Regional adaptations persist, with Asian guidelines favoring sulfonylureas more prominently due to beta-cell dysfunction predominance in Asian T2DM phenotypes.

Table: Glipizide Positioning in Major Treatment Guidelines

GuidelineMonotherapyCombination TherapySpecial Considerations
ADA (2024)Alternative to metformin if contraindicatedSecond-line after metforminCost-effective option; avoid in CVD
PCDE (2024)Not preferredMetformin + glipizide acceptableUse when rapid control needed
Middle East Consensus (2023)RecommendedFirst-line combination with metforminPreferred over glibenclamide

Glipizide's integration into fixed-dose combinations (e.g., with metformin) further solidifies its global role by enhancing adherence and accessibility. Ongoing debates regarding cardiovascular safety have not eliminated its position in guidelines, though they have refined its use to lower-risk patients without cardiovascular complications [5] [7].

Properties

CAS Number

37598-94-0

Product Name

Glipalamide

IUPAC Name

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

InChI

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16)

InChI Key

OUUYOZGHNAGYNC-UHFFFAOYSA-N

SMILES

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Synonyms

glipalamide
glipalamide, 14C-labeled
glipolamid
N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide
SPC 703
SPC-703

Canonical SMILES

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.